molecular formula C7H6O4 B3150975 3-(Furan-2-yl)-3-oxopropanoic acid CAS No. 70048-96-3

3-(Furan-2-yl)-3-oxopropanoic acid

Cat. No.: B3150975
CAS No.: 70048-96-3
M. Wt: 154.12 g/mol
InChI Key: KWRQUQONMCVOMB-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-3-oxopropanoic acid is an organic compound that features a furan ring attached to a propanoic acid moiety

Scientific Research Applications

3-(Furan-2-yl)-3-oxopropanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of “3-(Furan-2-yl)-3-oxopropanoic acid” involves the formation of ether or ester bonds, in some cases along with the side processes of decarboxylation .

Future Directions

The future directions for “3-(Furan-2-yl)-3-oxopropanoic acid” could involve its use as a platform chemical derived from biomass . There is potential for a wide range of compounds to be economically synthesized from biomass via furan platform chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-3-oxopropanoic acid typically involves the reaction of furan derivatives with suitable reagents under controlled conditions. One common method involves the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of Brønsted superacid triflic acid (TfOH). This reaction affords the desired 3-aryl-3-(furan-2-yl)propenoic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biomass-derived furans such as furfural and 5-hydroxymethylfurfural (5-HMF) as starting materials is also explored for sustainable production .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products.

    Reduction: Reduction reactions can modify the furan ring or the propanoic acid moiety.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid .

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)propenoic acid: Shares a similar furan ring structure but differs in the side chain.

    Furan-2,5-dicarboxylic acid: Another furan derivative with two carboxylic acid groups.

Uniqueness

3-(Furan-2-yl)-3-oxopropanoic acid is unique due to its specific combination of a furan ring and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(furan-2-yl)-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3H,4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRQUQONMCVOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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